Cas no 81469-27-4 (1-(bromomethyl)cyclopropylmethanol)

1-(bromomethyl)cyclopropylmethanol structure
81469-27-4 structure
Product name:1-(bromomethyl)cyclopropylmethanol
CAS No:81469-27-4
MF:C5H9BrO
MW:165.028361082077
CID:4717204
PubChem ID:12920384

1-(bromomethyl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-1-(hydroxymethyl)cyclopropane
    • 1-bromomethylcyclopropylcarbinol
    • 1-(bromomethyl)cyclopropylmethanol
    • Inchi: 1S/C5H9BrO/c6-3-5(4-7)1-2-5/h7H,1-4H2
    • InChI Key: WMPRZXWMUYZLDP-UHFFFAOYSA-N
    • SMILES: BrCC1(CO)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 68.5
  • Topological Polar Surface Area: 20.2

1-(bromomethyl)cyclopropylmethanol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-121398-10.0g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
10.0g
$3683.0 2023-02-15
Enamine
EN300-121398-0.05g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
0.05g
$200.0 2023-02-15
Enamine
EN300-121398-0.25g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
0.25g
$425.0 2023-02-15
1PlusChem
1P027L64-10g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
10g
$4614.00 2024-04-21
Aaron
AR027LEG-2.5g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
2.5g
$2335.00 2025-02-15
Enamine
EN300-121398-1000mg
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95.0%
1000mg
$857.0 2023-10-02
1PlusChem
1P027L64-500mg
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
500mg
$888.00 2024-04-21
Enamine
EN300-121398-2.5g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
2.5g
$1680.0 2023-02-15
Enamine
EN300-121398-0.1g
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95%
0.1g
$298.0 2023-02-15
Enamine
EN300-121398-10000mg
[1-(bromomethyl)cyclopropyl]methanol
81469-27-4 95.0%
10000mg
$3683.0 2023-10-02

1-(bromomethyl)cyclopropylmethanol Related Literature

Additional information on 1-(bromomethyl)cyclopropylmethanol

Introduction to 1-(bromomethyl)cyclopropylmethanol (CAS No. 81469-27-4)

1-(bromomethyl)cyclopropylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 81469-27-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a cyclopropyl ring substituted with a bromomethyl group and a hydroxymethyl moiety, has garnered attention due to its versatile reactivity and potential applications in drug development. The unique structural attributes of 1-(bromomethyl)cyclopropylmethanol make it a valuable intermediate in constructing more complex molecules, particularly in the synthesis of bioactive compounds.

The cyclopropyl group, a three-membered carbon ring, introduces steric and electronic properties that can influence the reactivity and selectivity of the molecule. The presence of a bromomethyl group further enhances its utility as a synthetic building block, enabling nucleophilic substitution reactions that are pivotal in medicinal chemistry. Additionally, the hydroxymethyl group provides another site for functionalization, allowing for the creation of diverse derivatives. These features collectively make 1-(bromomethyl)cyclopropylmethanol a compound of considerable interest in both academic and industrial research settings.

In recent years, the pharmaceutical industry has seen a surge in the exploration of cyclopropyl-containing compounds due to their unique biological activities. Studies have demonstrated that molecules incorporating cyclopropyl moieties often exhibit enhanced binding affinity to biological targets, making them promising candidates for drug development. For instance, 1-(bromomethyl)cyclopropylmethanol has been investigated as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The bromomethyl group allows for facile introduction of various pharmacophores, while the cyclopropyl ring contributes to the overall pharmacokinetic properties of the final drug candidates.

Moreover, the growing interest in green chemistry has prompted researchers to explore more sustainable synthetic routes for 1-(bromomethyl)cyclopropylmethanol. Recent advancements in catalytic methods have enabled the efficient production of this compound with reduced environmental impact. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl ring from simpler precursors, minimizing waste and energy consumption. These innovations align with the broader goals of reducing the ecological footprint of chemical synthesis while maintaining high yields and purity standards.

The versatility of 1-(bromomethyl)cyclopropylmethanol extends beyond pharmaceutical applications. In materials science, this compound has been explored as a monomer for polymer synthesis, where its reactive sites can be utilized to create novel materials with tailored properties. The cyclopropyl group imparts rigidity to the polymer backbone, potentially leading to materials with enhanced mechanical strength or thermal stability. Such applications highlight the broad utility of 1-(bromomethyl)cyclopropylmethanol across multiple scientific disciplines.

Recent studies have also delved into the mechanistic aspects of reactions involving 1-(bromomethyl)cyclopropylmethanol. Understanding these mechanisms is crucial for optimizing synthetic protocols and predicting the behavior of derivatives under various conditions. Computational chemistry has played a significant role in this regard, allowing researchers to model reaction pathways and identify key intermediates with high accuracy. These computational insights have complemented experimental efforts, leading to a more comprehensive understanding of how 1-(bromomethyl)cyclopropylmethanol participates in chemical transformations.

The future prospects for 1-(bromomethyl)cyclopropylmethanol are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. As drug discovery continues to evolve, compounds like 1-(bromomethyl)cyclopropylmethanol will remain integral to the development of innovative therapeutics. Additionally, advancements in synthetic chemistry will likely expand its utility in other areas, such as agrochemicals and specialty materials. The continued exploration of this compound underscores its importance as a cornerstone in modern chemical research.

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